(R,S)-Boc-2-amino-tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Boc-2-amino-tetradecanoic acid is a chiral amino acid derivative The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Boc-2-amino-tetradecanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the tetradecanoic acid chain. One common method involves the reaction of 2-amino-tetradecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Boc-2-amino-tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, (R,S)-Boc-2-amino-tetradecanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
The compound is used in the study of protein structure and function. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on protein activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its use in the synthesis of polymers and surfactants is of particular interest.
Mechanism of Action
The mechanism of action of (R,S)-Boc-2-amino-tetradecanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(R,S)-Boc-2-amino-dodecanoic acid: Similar structure but with a shorter carbon chain.
(R,S)-Boc-2-amino-hexadecanoic acid: Similar structure but with a longer carbon chain.
(R,S)-Boc-2-amino-octadecanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness
(R,S)-Boc-2-amino-tetradecanoic acid is unique due to its specific chain length, which can influence its physical and chemical properties. The presence of the Boc protecting group also adds to its versatility in synthetic applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRHFGUPKTZOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373192 |
Source
|
Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129850-62-0 |
Source
|
Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.